molecular formula C14H9BrN2O2 B11780613 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide

2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide

Cat. No.: B11780613
M. Wt: 317.14 g/mol
InChI Key: BEBUYLQAHFGLKF-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide is a chemical compound with the molecular formula C13H8BrNO. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide typically involves the reaction of 3-bromophenylamine with 2-carboxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzoxazole derivatives.

    Oxidation Products: Oxidized forms of the benzoxazole ring.

    Reduction Products: Reduced forms of the benzoxazole ring.

Scientific Research Applications

2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide involves its interaction with specific molecular targets in cells. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which can influence its reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile compound in various research applications .

Properties

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

2-(3-bromophenyl)-1,3-benzoxazole-5-carboxamide

InChI

InChI=1S/C14H9BrN2O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(16)18)4-5-12(11)19-14/h1-7H,(H2,16,18)

InChI Key

BEBUYLQAHFGLKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)C(=O)N

Origin of Product

United States

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